3,5-Dipropil-1,3,5-tiadiazinana-2-tiona

Descripción general

Descripción

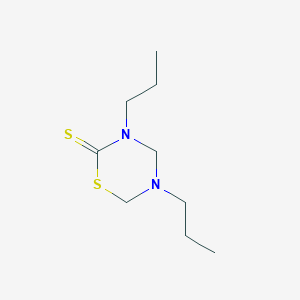

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C9H18N2S2. It belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in various fields . The compound features a thiadiazine ring with two propyl groups attached at the 3 and 5 positions, and a thione group at the 2 position.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de tetrahidro-2H-1, 3, 5-tiadiazina-2-tionas, que incluyen compuestos como 3,5-Dipropil-1,3,5-tiadiazinana-2-tiona, se han sintetizado y evaluado por sus propiedades antibacterianas. Han mostrado actividad contra bacterias gram-negativas y gram-positivas .

Aplicaciones Antifibrinolíticas

Estos compuestos se han destacado por sus propiedades antifibrinolíticas. Los antifibrinolíticos son agentes que reducen la fibrinólisis, el proceso que evita que los coágulos sanguíneos crezcan y se conviertan en problemáticos .

Potencial Antituberculoso

La investigación indica que ciertos derivados tienen aplicaciones en el tratamiento de la tuberculosis debido a sus propiedades antituberculosas .

Propiedades Fungicidas y Bactericidas

Las capacidades fungicidas y bactericidas de estos derivados los hacen útiles en el desarrollo de tratamientos contra infecciones fúngicas y bacterianas .

Usos Anthelminticos

Estos compuestos también exhiben actividades anthelminticas, lo que significa que se pueden usar para expulsar gusanos parásitos (helmintos) y otros parásitos internos del cuerpo .

Investigación Antitumoral y Anticancerígena

Existe un potencial para estos derivados en terapias antitumorales y anticancerígenas. Los estudios sugieren que podrían desempeñar un papel en la inhibición del crecimiento de tumores y células cancerosas .

Efectos Hiperglucémicos

Algunos derivados son conocidos por sus efectos hiperglucémicos, que podrían aprovecharse para controlar los niveles de azúcar en la sangre .

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that the substitution pattern on the n-5 moiety is a crucial element for the antitumor activity . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.

Result of Action

Some studies suggest that compounds with a similar structure have shown potent antileishmanial activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione typically involves the condensation of a dithiocarbamate with formaldehyde and a primary amine. One common method is the one-pot domino reaction, where the pre-formed dithiocarbamate reacts with formaldehyde and the amino acid component under mild conditions . This method is efficient and yields the desired thiadiazine derivative with high purity.

Industrial Production Methods: Industrial production of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Actividad Biológica

3,5-Dipropyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound belonging to the thiadiazine family, recognized for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 218.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases.

The biological activity of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione is primarily attributed to its interaction with specific biological targets:

- Antiviral Activity : The compound has been shown to inhibit the dengue virus (DENV) helicase, disrupting viral replication by preventing the separation of viral RNA strands. This mechanism suggests potential use in antiviral therapies.

- Anticancer Properties : Research indicates that structural modifications in thiadiazine derivatives can enhance their antitumor activity. The presence of propyl groups at specific positions on the thiadiazine ring appears crucial for cytotoxic effects against various cancer cell lines .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal effects against various pathogens. For instance, derivatives of thiadiazines have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans.

- Antiparasitic Activity : Thiadiazine derivatives have demonstrated potent activity against parasites like Leishmania, suggesting their potential in treating parasitic infections .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cells. Notably, modifications to the thiadiazine structure can lead to enhanced efficacy against specific cancer types .

Case Studies and Research Findings

Several studies highlight the biological activity of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione:

- Study on Anticancer Effects : A study evaluated various thiadiazine derivatives for their cytotoxicity against several cancer cell lines. Results indicated that compounds with specific substituents exhibited significant growth inhibition compared to controls .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that 3,5-dipropyl-1,3,5-thiadiazinane-2-thione showed comparable antimicrobial activity to established antibiotics against multiple bacterial strains .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 3,5-dipropyl-1,3,5-thiadiazinane-2-thione compared to other similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 3,5-Dipropyl-1,3,5-thiadiazinane-2-thione | C9H18N2S2 | Antiviral, Anticancer, Antimicrobial |

| 1,3-Diphenyl-5-propyl-1,3,5-triazine-2-thione | C13H18N2S | Anticancer |

| Thiadiazole Derivative | Varies | Antiparasitic |

Propiedades

IUPAC Name |

3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S2/c1-3-5-10-7-11(6-4-2)9(12)13-8-10/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODKKRRUYELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CN(C(=S)SC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304506 | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52416-62-3 | |

| Record name | NSC166025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dipropyl-1,3,5-thiadiazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.